5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
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Overview
Description
5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a piperidin-2-one core, which is a six-membered ring containing nitrogen, and is substituted with an amino group, a cyclopropyl group, and a pyrazolyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropyl ketone with an amino-pyrazole derivative in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final cyclization steps .
Chemical Reactions Analysis
5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Scientific Research Applications
5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can be compared with other similar compounds, such as:
5-Amino-3-methyl-1-phenylpyrazole: This compound also contains an amino-pyrazole moiety but differs in the substitution pattern and ring structure.
1-Methyl-5-amino-pyrazole: Similar in containing an amino-pyrazole group, but lacks the piperidin-2-one and cyclopropyl groups.
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol: Shares the cyclopropyl and pyrazole groups but differs in the overall structure and functional groups.
Properties
Molecular Formula |
C12H18N4O |
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Molecular Weight |
234.30 g/mol |
IUPAC Name |
5-amino-1-cyclopropyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |
InChI |
InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3 |
InChI Key |
XZNZJLISMARZCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)N |
Origin of Product |
United States |
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